![molecular formula C18H18O6S B12590084 2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid CAS No. 875935-93-6](/img/structure/B12590084.png)
2,2'-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is a flexible dicarboxylate ligand. This compound is known for its ability to form metal-organic frameworks (MOFs) and coordination polymers due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid involves the reaction of 4-methyl-2,1-phenylene with sulfur and acetic acid under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
the synthesis likely involves similar steps as the laboratory methods, scaled up to accommodate larger quantities and optimized for efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Applications De Recherche Scientifique
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid has several scientific research applications:
Mécanisme D'action
The mechanism by which 2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid exerts its effects involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with therapeutic agents, enhancing their stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-{1,2-Phenylenebis(methylene)}bis(sulfanediyl)dibenzoic acid: Similar structure but different substituent positions.
2,2’-{2,4,6-Trimethyl-1,3-phenylene}bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups, affecting its reactivity and properties.
2,2’-{1,4-Phenylenebis(methylene)}bis(sulfanediyl)dinicotinic acid: Different central benzene ring position, leading to distinct structural and functional properties.
Uniqueness
2,2’-{Sulfanediylbis[(4-methyl-2,1-phenylene)oxy]}diacetic acid is unique due to its specific structural arrangement, which allows for the formation of diverse metal-organic frameworks and coordination polymers. This flexibility makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
875935-93-6 |
|---|---|
Formule moléculaire |
C18H18O6S |
Poids moléculaire |
362.4 g/mol |
Nom IUPAC |
2-[2-[2-(carboxymethoxy)-5-methylphenyl]sulfanyl-4-methylphenoxy]acetic acid |
InChI |
InChI=1S/C18H18O6S/c1-11-3-5-13(23-9-17(19)20)15(7-11)25-16-8-12(2)4-6-14(16)24-10-18(21)22/h3-8H,9-10H2,1-2H3,(H,19,20)(H,21,22) |
Clé InChI |
XGQYCYWZENFFIB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC(=O)O)SC2=C(C=CC(=C2)C)OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
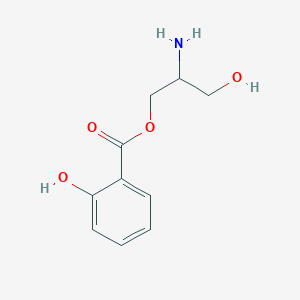
![3-Buten-2-one, 3-[tris(2-methyl-2-phenylpropyl)stannyl]-](/img/structure/B12590019.png)
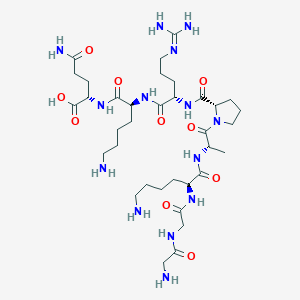
![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)
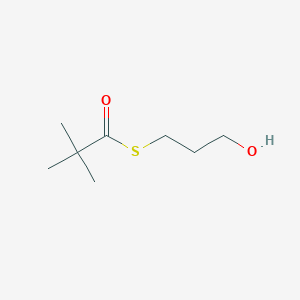
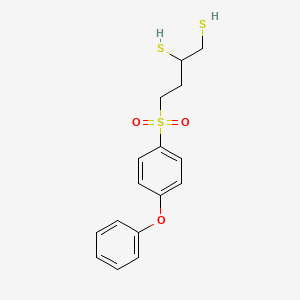
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
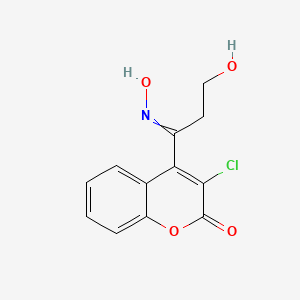
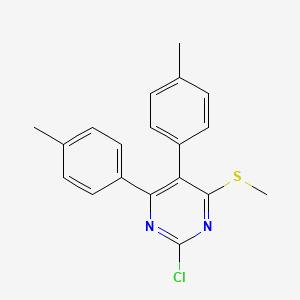
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)

